Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with fluorobenzyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pyrazole ring may play a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2-iodobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group also contributes to the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class, characterized by its unique molecular structure that incorporates both trifluoromethyl and fluorobenzyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antitumor properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H10F4N2O2
- Molecular Weight : 302.22 g/mol
- Key Features : The presence of multiple fluorine atoms enhances chemical stability and reactivity, making it an interesting candidate for pharmaceutical applications .
The biological activity of this compound is largely attributed to its structural features that allow for effective interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance binding affinity, while the carboxylate moiety facilitates hydrogen bonding and ionic interactions, potentially modulating the activity of target proteins.
Antitumor Activity
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit tumor cell proliferation. For example, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of key signaling molecules like AKT and mTOR . The unique fluorinated structure may enhance these effects by improving bioavailability and target specificity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound reveals that the presence of electron-withdrawing groups (like trifluoromethyl) significantly influences its biological activity. For example:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Trifluoromethyl and fluorobenzyl groups | Potential anti-inflammatory and antitumor effects |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxamide | Fluorobenzyl group | Moderate NA inhibitory activity |
5-(Trifluoromethyl)pyrazole-4-carboxamide | Trifluoromethyl group | Inhibitory activity against various targets |
This table illustrates how different substituents affect the compound's interaction with biological targets, highlighting the importance of specific functional groups in enhancing efficacy .
Study on Neuraminidase Inhibition
A study investigating a series of pyrazole derivatives indicated that compounds with similar structures to this compound exhibited varying degrees of neuraminidase inhibition. Specifically, compounds with strong electron-withdrawing groups showed enhanced inhibitory activity, suggesting that similar modifications could be beneficial for developing effective antiviral agents .
Antitumor Mechanisms
Research has shown that structurally related pyrazoles can induce cell cycle arrest and apoptosis in cancer cells. For instance, a derivative with a trifluoromethyl group was found to significantly reduce glioma cell viability through multiple mechanisms, including activation of necroptosis pathways . This suggests that this compound may also possess similar antitumoral properties.
Properties
Molecular Formula |
C13H10F4N2O2 |
---|---|
Molecular Weight |
302.22 g/mol |
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10F4N2O2/c1-21-12(20)9-7-19(18-11(9)13(15,16)17)6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |
InChI Key |
MYJUKAYAOFMBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=CC=C2F |
Origin of Product |
United States |
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